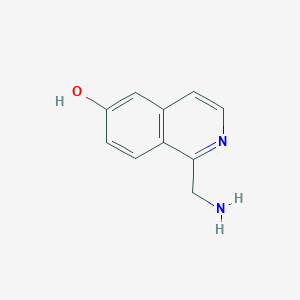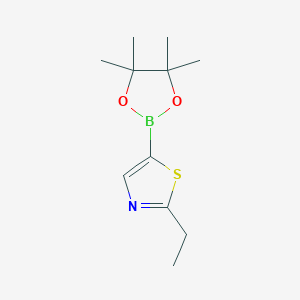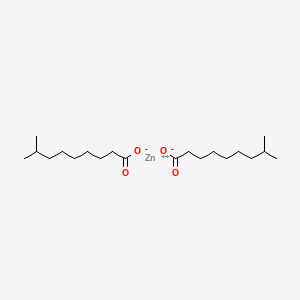
Zinc isodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc isodecanoate is typically synthesized through a reaction between sodium isodecanoate and zinc sulfate . The reaction conditions involve mixing these reactants in an aqueous solution, followed by filtration and drying to obtain the final product.
Industrial Production Methods: In industrial settings, this compound is produced by reacting sodium isodecanoate with zinc chloride or zinc sulfate in a controlled environment. The reaction is carried out at elevated temperatures to ensure complete conversion. The product is then purified through filtration and drying processes .
Chemical Reactions Analysis
Types of Reactions: Zinc isodecanoate primarily undergoes substitution reactions due to the presence of the carboxylate group. It can also participate in complexation reactions with various metal ions.
Common Reagents and Conditions:
Substitution Reactions: These reactions typically involve reagents such as alkyl halides or acyl chlorides under basic conditions.
Complexation Reactions: this compound can form complexes with metal ions like copper, iron, and nickel in the presence of ligands such as ammonia or ethylenediamine.
Major Products Formed:
Substitution Reactions: The major products are alkyl or acyl derivatives of this compound.
Complexation Reactions: The products are metal-zinc isodecanoate complexes, which have various applications in catalysis and material science.
Scientific Research Applications
Zinc isodecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: this compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing into its use as an anti-inflammatory agent.
Industry: It is employed as a lubricant, emulsifying agent, and dispersing agent in various industrial processes .
Mechanism of Action
The mechanism by which zinc isodecanoate exerts its effects involves the interaction of the zinc ion with biological molecules. Zinc ions can bind to proteins and enzymes, altering their structure and function. This binding can inhibit the activity of certain enzymes, leading to antimicrobial and anti-inflammatory effects . The carboxylate group also plays a role in the solubilization and dispersion of other compounds, enhancing their bioavailability and efficacy .
Comparison with Similar Compounds
Zinc neodecanoate: Similar in structure but differs in the branching of the alkyl chain.
Zinc stearate: A longer-chain carboxylate with different solubility and emulsifying properties.
Zinc oxide: An inorganic compound with distinct physical and chemical properties
Uniqueness: Zinc isodecanoate is unique due to its branched alkyl chain, which imparts specific solubility and emulsifying characteristics. This makes it particularly effective in applications requiring stable emulsions and dispersions .
Properties
CAS No. |
30304-30-4 |
|---|---|
Molecular Formula |
C20H38O4Zn |
Molecular Weight |
407.9 g/mol |
IUPAC Name |
zinc;8-methylnonanoate |
InChI |
InChI=1S/2C10H20O2.Zn/c2*1-9(2)7-5-3-4-6-8-10(11)12;/h2*9H,3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 |
InChI Key |
NUKJYCXSQCTWBK-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CCCCCCC(=O)[O-].CC(C)CCCCCCC(=O)[O-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl2-(3'-bromo-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B13125758.png)
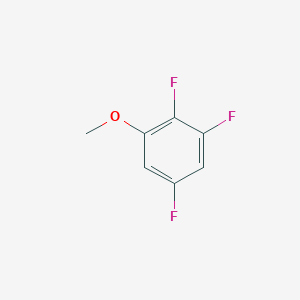
![6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13125776.png)

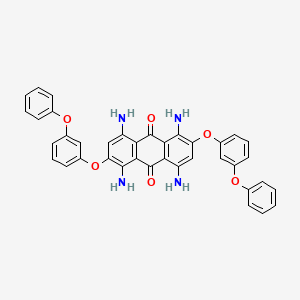
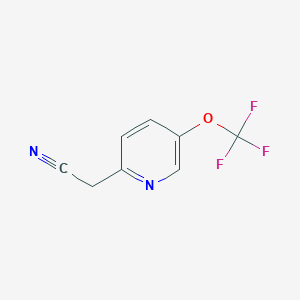

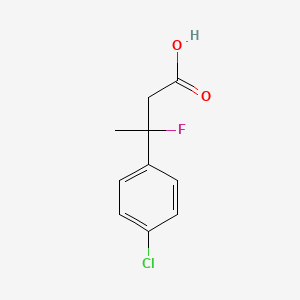

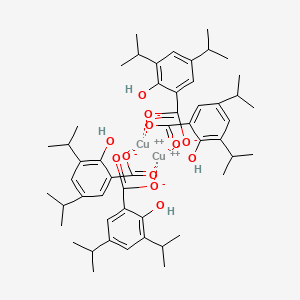
![N-tert-butyl-2-[2-[8-(methanesulfonamido)-6,6-dimethyl-11-oxonaphtho[2,3-b][1]benzofuran-3-yl]ethynyl]-6-methylpyridine-4-carboxamide;hydrate](/img/structure/B13125828.png)
